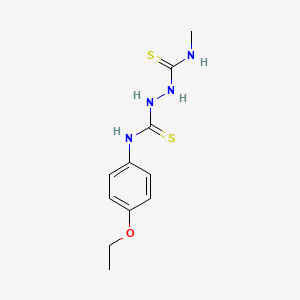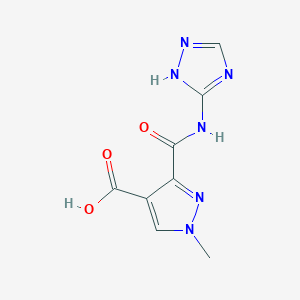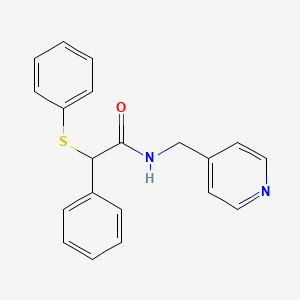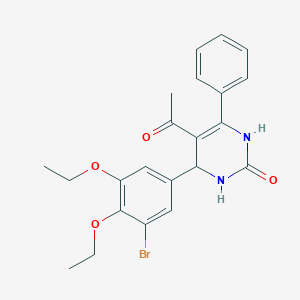
N-(4-ethoxyphenyl)-N'-methylhydrazine-1,2-dicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-ETHOXYPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of an ethoxyphenyl group and a methyl group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ETHOXYPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE typically involves the reaction of 4-ethoxyphenylhydrazine with carbon disulfide and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Reaction of 4-ethoxyphenylhydrazine with carbon disulfide: This step involves the formation of a hydrazinecarbothioamide intermediate.
Alkylation with methyl iodide: The intermediate is then treated with methyl iodide to yield the final product.
Industrial Production Methods
While specific industrial production methods for N1-(4-ETHOXYPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE are not widely documented, the general principles of hydrazine derivative synthesis can be applied. These methods typically involve large-scale reactions in controlled environments to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-ETHOXYPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the hydrazine moiety.
Substitution: The ethoxyphenyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives with modified functional groups.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N1-(4-ETHOXYPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-METHOXYPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE
- N~1~-(4-CHLOROPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE
- N~1~-(4-BROMOPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE
Uniqueness
N~1~-(4-ETHOXYPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C11H16N4OS2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-(methylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C11H16N4OS2/c1-3-16-9-6-4-8(5-7-9)13-11(18)15-14-10(17)12-2/h4-7H,3H2,1-2H3,(H2,12,14,17)(H2,13,15,18) |
InChI Key |
BYDOROZNBJOCBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B10896834.png)
![(2E)-N-(3-chlorophenyl)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyanoprop-2-enamide](/img/structure/B10896842.png)
![4-{[(E)-{3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896860.png)
![4-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896867.png)

![4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896878.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine](/img/structure/B10896884.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B10896885.png)
![3-amino-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10896898.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10896901.png)


![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10896919.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10896920.png)
